4-Methylphenyl 4-[3-(trifluoromethyl)phenyl]piperazinyl ketone
Description
4-Methylphenyl 4-[3-(trifluoromethyl)phenyl]piperazinyl ketone is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-methylphenyl group and a 3-(trifluoromethyl)phenyl group. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
(4-methylphenyl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O/c1-14-5-7-15(8-6-14)18(25)24-11-9-23(10-12-24)17-4-2-3-16(13-17)19(20,21)22/h2-8,13H,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBCTALBQBMVOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acyl Chloride Intermediate Formation
The most widely reported method involves reacting 4-methylbenzoyl chloride with 1-(3-(trifluoromethyl)phenyl)piperazine. This nucleophilic acyl substitution proceeds in polar aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM), with triethylamine (TEA) as a base to neutralize HCl byproducts.
Reaction Conditions:
- Solvent: THF or DCM (4–6 mL/g of acyl chloride).
- Base: TEA in a 1:1.4–1.6 molar ratio relative to the acyl chloride.
- Temperature: Room temperature (20–25°C).
- Time: 3 hours.
In a representative procedure, 20 g of 4-methylbenzoyl chloride is dissolved in 100 mL of THF, followed by the addition of 15.1 g TEA and 12 g 1-(3-(trifluoromethyl)phenyl)piperazine. After stirring for 3 hours, the reaction mixture is quenched with water, and the product is extracted with DCM. Yields of 91–93% are achieved after purification.
Alternative Acylating Agents
While acyl chlorides are predominant, activated esters (e.g., pentafluorophenyl esters) have been explored to enhance reaction efficiency. However, these methods require stringent anhydrous conditions and offer marginal yield improvements over conventional approaches.
Coupling Reaction Approaches
Friedel-Crafts Acylation
Friedel-Crafts acylation is less common due to the electron-withdrawing nature of the trifluoromethyl group, which deactivates the aromatic ring toward electrophilic substitution. Nonetheless, modified conditions using Lewis acids like AlCl₃ in nitrobenzene have been attempted, yielding <50% of the desired product.
Transition Metal-Catalyzed Coupling
Palladium-catalyzed carbonylative coupling between aryl halides and piperazine derivatives represents an emerging strategy. For example, aryl iodides react with piperazine under CO atmosphere in the presence of Pd(OAc)₂, but this method is hindered by high catalyst costs and sensitivity to moisture.
Solvent and Base Optimization
Solvent Selection
Tetrahydrofuran (THF): Provides optimal solubility for both acyl chlorides and piperazine derivatives, facilitating reaction homogeneity. A solvent-to-substrate ratio of 5:1 (v/w) is critical to prevent precipitation.
Dichloromethane (DCM): Preferred for large-scale synthesis due to its low boiling point (40°C), enabling easy removal via rotary evaporation.
Acetonitrile: Yields comparable results to THF but requires longer reaction times (4–5 hours).
Base Compatibility
Triethylamine (TEA): The most effective base, achieving 94% conversion at a 1:1.5 molar ratio.
Diisopropylethylamine (DIPEA): Less effective (85% yield) due to steric hindrance.
Purification Techniques
Liquid-Liquid Extraction
The crude product is extracted with DCM (2 × 100 mL), washed with saturated brine to remove residual TEA·HCl, and dried over anhydrous Na₂SO₄.
Recrystallization
Recrystallization from methyl tert-butyl ether (MTBE) and ethyl acetate (10:1) elevates purity from 90% to >99%. For instance, dissolving 26 g of crude product in 100 mL MTBE and 10 mL ethyl acetate, followed by filtration, yields 24.7 g of high-purity ketone.
Column Chromatography
Silica gel chromatography (DCM:MeOH, 50:1 to 10:1) resolves minor impurities but is rarely needed if recrystallization is optimized.
Analytical Characterization
Purity Analysis: High-performance liquid chromatography (HPLC) with a C18 column (MeCN:H₂O, 70:30) confirms purity >99%.
Spectroscopic Data:
- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.25 (m, 4H, Ar-H), 4.10 (s, 2H, COCH₂), 3.75–3.50 (m, 8H, piperazine-H), 2.35 (s, 3H, CH₃).
- MS (ESI): m/z 438.4 [M+H]⁺.
Challenges and Limitations
Regioselectivity in Piperazine Substitution
Unsubstituted piperazine may lead to bis-acylation. Using 1-(3-(trifluoromethyl)phenyl)piperazine ensures mono-substitution, but residual di-substituted byproducts (<2%) necessitate careful purification.
Stability of Trifluoromethyl Group
While the CF₃ group is generally stable, prolonged exposure to strong bases (e.g., NaOH) at elevated temperatures (>60°C) can trigger defluorination.
Chemical Reactions Analysis
Types of Reactions
4-Methylphenyl 4-[3-(trifluoromethyl)phenyl]piperazinyl ketone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenated precursors and nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
- Pharmacological Potential : The compound has been investigated for its potential therapeutic effects, particularly in treating neurological disorders. Research indicates that it may interact with neurotransmitter systems, making it a candidate for further studies in the treatment of conditions such as anxiety and depression .
- Anticancer Activity : Preliminary studies have suggested that 4-Methylphenyl 4-[3-(trifluoromethyl)phenyl]piperazinyl ketone exhibits cytotoxic effects against various cancer cell lines. Its mechanism of action may involve apoptosis induction and inhibition of tumor growth, warranting further exploration in cancer therapeutics .
- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, specifically targeting enzymes involved in metabolic processes. This includes potential applications in managing metabolic syndrome-related disorders such as type 2 diabetes and obesity .
- Antimicrobial Properties : Research has indicated that compounds with similar structures possess antimicrobial activity. Therefore, this compound could be evaluated for its efficacy against bacterial and fungal pathogens .
Material Science
- Synthesis of Novel Materials : The unique structure of the compound allows it to be utilized as an intermediate in the synthesis of novel organic materials. Its application in developing new polymers or as a catalyst in organic reactions is an area of ongoing research.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Study on Anticancer Mechanisms : A study published by the National Cancer Institute evaluated the compound's effects on various cancer cell lines, revealing significant growth inhibition at low concentrations . The study highlighted its potential as a lead compound for further development.
- Enzyme Inhibition Research : Another investigation focused on the inhibition of specific enzymes related to metabolic pathways, demonstrating that the compound could effectively lower enzyme activity associated with insulin resistance .
Data Summary Table
Mechanism of Action
The mechanism of action of 4-Methylphenyl 4-[3-(trifluoromethyl)phenyl]piperazinyl ketone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The trifluoromethyl group can influence the compound’s lipophilicity and electronic properties, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: This compound shares structural similarities and is studied for its analgesic potential.
4-(Trifluoromethyl)phenol: Another trifluoromethyl-containing compound with distinct chemical properties and applications.
Uniqueness
4-Methylphenyl 4-[3-(trifluoromethyl)phenyl]piperazinyl ketone is unique due to the combination of the piperazine ring and the trifluoromethyl group, which imparts specific chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research and industrial processes.
Biological Activity
4-Methylphenyl 4-[3-(trifluoromethyl)phenyl]piperazinyl ketone, a compound characterized by its unique structural features, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound is a piperazine derivative featuring a trifluoromethyl group, which is known to enhance biological activity through improved receptor binding and metabolic stability. The molecular formula can be represented as , with a molecular weight of approximately 335.37 g/mol.
The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly the dopamine transporter (DAT). Research indicates that compounds with similar structures can act as dopamine reuptake inhibitors (DRIs), which may lead to increased dopaminergic signaling in the brain. This property is particularly relevant in the context of treating disorders such as depression and substance use disorders.
Dopamine Transporter Inhibition
Studies have shown that this compound exhibits significant inhibition of dopamine reuptake, which is crucial for its potential therapeutic effects. For instance, a related compound demonstrated K(i) values of 492 nM for binding affinity and 360 nM for inhibition of dopamine reuptake, indicating a promising profile for further development as a treatment for cocaine addiction .
Serotonin and Norepinephrine Activity
Additionally, the compound may influence serotonin and norepinephrine systems. The presence of the trifluoromethyl group has been associated with enhanced potency in inhibiting serotonin uptake, suggesting a multifaceted approach to modulating neurotransmitter levels .
Case Studies
- Cocaine Addiction Treatment : A study highlighted a structurally similar compound that mimicked some effects of cocaine without producing the same level of addiction potential. Behavioral tests indicated that while it increased locomotor activity in mice, it lacked the discriminative stimulus effects characteristic of cocaine .
- Antidepressant Potential : Another investigation into piperazine derivatives revealed that modifications to the piperazine ring could significantly alter pharmacological profiles, enhancing antidepressant-like effects in animal models .
Data Table: Biological Activity Comparison
| Compound Name | K(i) Value (nM) | Target | Effect |
|---|---|---|---|
| This compound | TBD | DAT | Inhibition |
| Related Compound A | 492 | DAT | Inhibition |
| Related Compound B | TBD | SERT | Increased uptake inhibition |
Q & A
Basic Synthesis Optimization: How can researchers improve the yield of 4-Methylphenyl 4-[3-(trifluoromethyl)phenyl]piperazinyl ketone while minimizing side-product formation?
Methodological Answer:
Optimize reaction conditions using a factorial design approach to evaluate variables such as temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios of precursors. For example, highlights factorial design as a robust method to identify critical parameters in multi-step reactions. Monitor intermediates via HPLC (High-Performance Liquid Chromatography) and employ computational tools like Reaxys or Pistachio databases to predict side reactions involving the trifluoromethyl group . Purification via flash chromatography with gradient elution (e.g., hexane/ethyl acetate) can isolate the target compound from nitro- or benzyl-containing byproducts .
Analytical Characterization: What advanced techniques are recommended to resolve ambiguities in structural confirmation of the piperazinyl ketone core?
Methodological Answer:
Combine spectroscopic and crystallographic methods:
- X-ray Diffraction (XRD): Resolve stereochemical uncertainties in the piperazine ring conformation .
- 2D NMR (COSY, HSQC): Assign coupling patterns between the methylphenyl group and the trifluoromethyl-substituted phenyl ring .
- High-Resolution Mass Spectrometry (HR-MS): Confirm molecular formula (C₁₉H₁₇F₃N₂O) with <2 ppm error .
For elemental analysis, use combustion methods to validate C/H/N ratios, as demonstrated for similar fluorophenyl-piperidine derivatives (e.g., ±0.3% accuracy in FG 8032 analysis) .
Receptor Targeting: How can researchers design experiments to identify the primary molecular targets of this compound in neurological studies?
Methodological Answer:
- In Silico Docking: Use AutoDock Vina or Schrödinger Suite to screen against serotonin (5-HT) receptors, leveraging the piperazine moiety’s known affinity for neurological targets .
- Radioligand Binding Assays: Compete with [³H]WAY-100635 (5-HT₁A antagonist) to quantify binding affinity (Ki). Adjust substituents (e.g., methylphenyl vs. methoxyphenyl) to refine selectivity .
- Functional Assays: Measure cAMP accumulation in HEK293 cells expressing transfected receptors to assess agonist/antagonist activity .
Data Contradiction Analysis: How to address discrepancies between computational predictions and experimental results in SAR studies?
Methodological Answer:
- Iterative Validation: Re-run quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) to confirm electronic properties of the trifluoromethyl group, which may deviate due to solvation effects .
- Experimental Controls: Compare synthetic batches using LC-MS to detect trace impurities (e.g., dehalogenated byproducts) that may skew bioactivity data .
- Meta-Analysis: Cross-reference PubChem data for analogous compounds (e.g., 3,5-dinitro derivatives) to identify trends in lipophilicity vs. binding efficiency .
Advanced Computational Modeling: What strategies enhance the accuracy of QSAR models for this compound’s pharmacokinetic profile?
Methodological Answer:
- Descriptor Selection: Include topological polar surface area (TPSA), logP, and hydrogen-bonding capacity derived from ChemAxon or MOE software .
- Dynamic Simulations: Run molecular dynamics (MD) in explicit solvent (e.g., TIP3P water) to simulate membrane permeability, critical for CNS-targeting agents .
- Validation: Use leave-one-out cross-validation (LOO-CV) with a dataset of ≥50 analogs to ensure model robustness against overfitting .
Metabolic Stability: Which in vitro assays are most predictive of hepatic clearance for this compound?
Methodological Answer:
- Microsomal Stability Assay: Incubate with human liver microsomes (HLM) and NADPH cofactor; monitor parent compound depletion via LC-MS/MS over 60 minutes .
- CYP Inhibition Screening: Test against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
- Reactive Metabolite Detection: Trapping studies with glutathione (GSH) to identify electrophilic intermediates formed via piperazine N-oxidation .
Advanced Purification Challenges: How to separate enantiomers or diastereomers of this compound?
Methodological Answer:
- Chiral Stationary Phases (CSP): Use Chiralpak IG or OD-H columns with n-hexane/isopropanol (90:10) for baseline resolution .
- Crystallization Optimization: Screen solvents (e.g., ethanol/water mixtures) to exploit differences in hydrogen-bonding motifs between stereoisomers .
- Membrane Technologies: Employ enantioselective supported liquid membranes (SLMs) with β-cyclodextrin carriers for large-scale separations .
Interdisciplinary Integration: How can chemical engineers collaborate with pharmacologists to scale up synthesis without compromising bioactivity?
Methodological Answer:
- Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy to monitor critical quality attributes (CQAs) during continuous flow synthesis .
- Design of Experiments (DOE): Use JMP or MODDE software to balance reaction efficiency (e.g., 80% yield) with purity thresholds (>98%) .
- Bioactivity-Preserving Formulation: Encapsulate in PEGylated liposomes to maintain stability during storage and in vivo administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
